molecular formula C18H20ClNO4 B5612736 N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide

N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide

Cat. No.: B5612736
M. Wt: 349.8 g/mol
InChI Key: TUTACEQHAVSKOS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chlorophenyl group and three methoxy groups at the 2, 4, and 5 positions

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-22-15-11-17(24-3)16(23-2)10-14(15)18(21)20-9-8-12-4-6-13(19)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTACEQHAVSKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCCC2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzoic acid and 4-chlorophenylethylamine.

    Amide Formation: The carboxylic acid group of 2,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-chlorophenylethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in studies related to cell signaling pathways and receptor-ligand interactions.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as liquid crystals or organic semiconductors.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-bromophenyl)ethyl]-2,4,5-trimethoxybenzamide: Similar structure with a bromine atom instead of chlorine.

    N-[2-(4-fluorophenyl)ethyl]-2,4,5-trimethoxybenzamide: Similar structure with a fluorine atom instead of chlorine.

    N-[2-(4-methylphenyl)ethyl]-2,4,5-trimethoxybenzamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The specific substitution pattern on the benzamide core also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

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